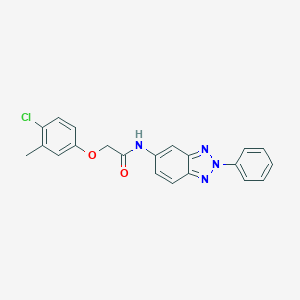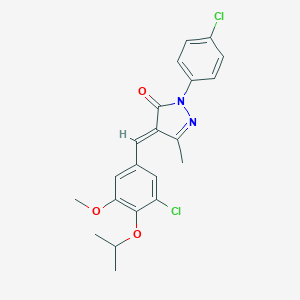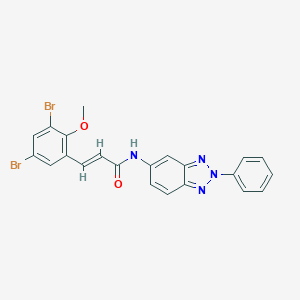![molecular formula C24H21ClN2O3 B317730 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B317730.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, which is fused with a benzene ring and substituted with a 3-chlorophenyl group The compound also contains an isobutoxybenzamide moiety, which adds to its structural complexity
Preparation Methods
The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 3-chloroaniline with salicylic acid to form 3-chlorophenyl salicylamide This intermediate is then cyclized to form the benzoxazole ringThe reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents, such as sodium borohydride, to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride and appropriate solvents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. In materials science, benzoxazole derivatives, including this compound, have been explored for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to exert its effects by binding to these targets and modulating their activity. For example, in the context of its potential anti-cancer activity, the compound may inhibit the activity of specific enzymes involved in cell proliferation and survival pathways, leading to the suppression of tumor growth . The exact molecular pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide can be compared with other benzoxazole derivatives that share similar structural features. Some of the similar compounds include N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide and 2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide . These compounds share the benzoxazole core structure but differ in the nature of the substituents attached to the benzoxazole ring. The uniqueness of this compound lies in the presence of the isobutoxybenzamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H21ClN2O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-15(2)14-29-20-9-6-16(7-10-20)23(28)26-19-8-11-22-21(13-19)27-24(30-22)17-4-3-5-18(25)12-17/h3-13,15H,14H2,1-2H3,(H,26,28) |
InChI Key |
YJKSHUMGEOVWHL-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317647.png)
![1-[4-[3-chloro-4-(4-morpholinyl)phenyl]-1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317648.png)
![2-[2-(Cyclohexylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B317650.png)

![2-(3,4-dichlorophenyl)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B317655.png)


![ethyl 1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317659.png)
![ethyl 1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317660.png)
![1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317661.png)
![1-{5-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317662.png)
![N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B317666.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide](/img/structure/B317668.png)

